molecular formula C16H17F3N6O B6484090 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549054-26-2

2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6484090
CAS No.: 2549054-26-2
M. Wt: 366.34 g/mol
InChI Key: WANMTAXSQQGZEA-UHFFFAOYSA-N
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Description

The compound “2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine” features a pyridine core substituted at the 2-position with a complex bicyclic amine system and at the 5-position with a trifluoromethyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O/c1-23-8-12(21-22-23)15(26)25-5-4-10-7-24(9-13(10)25)14-3-2-11(6-20-14)16(17,18)19/h2-3,6,8,10,13H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANMTAXSQQGZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Trifluoromethyl)Pyridine Intermediate

The 5-(trifluoromethyl)pyridine moiety is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A mixture of 2-bromo-3-(trifluoromethyl)pyridine (10.0 mmol), arylboronic acid (15.0 mmol), Pd(OAc)2 (0.5 mol%), and K3PO4·7H2O (20.0 mmol) in ethylene glycol is stirred at 80°C for 12–24 hours . Post-reaction workup involves extraction with diethyl ether, drying over Na2SO4, and purification via flash chromatography (petroleum ether/ethyl acetate = 10:1), yielding 6-chloro-2-aryl-3-(trifluoromethyl)pyridine derivatives in 83–95% yield .

Key Data:

ParameterValueSource
CatalystPd(OAc)2 (0.5 mol%)
BaseK3PO4·7H2O (2.0 equiv)
SolventEthylene glycol
Reaction Time12–24 hours
Yield83–95%

Construction of Octahydropyrrolo[2,3-c]Pyrrole Bicyclic System

The octahydropyrrolo[2,3-c]pyrrole core is synthesized via a malonic ester alkylation strategy. Diethyl malonate (8) is deprotonated with NaH in anhydrous DMF and reacted with 2,3-dichloro-5-(trifluoromethyl)pyridine (3) to form the arylated malonic ester intermediate . Subsequent hydrolysis with N2H4 in ethanol at 80°C yields 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (6), which undergoes intramolecular cyclization under acidic conditions to form the bicyclic system .

Reaction Conditions:

  • Deprotonation: NaH (1.2 equiv), DMF, 0°C → RT, 1 hour .

  • Cyclization: HCl (cat.), ethanol, reflux, 6 hours .

  • Yield: 78% (after silica gel chromatography with dichloromethane/methanol = 15:1) .

Characterization Data:

  • 1H NMR (CDCl3): δ 8.68 (m, 1H), 7.84 (m, J = 4.0 Hz, 1H) .

  • 13C NMR: δ 161.4 (C=O), 139.5 (CF3) .

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride

The triazole-carbonyl component is prepared via acylation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (3a) with SOCl2. The acid (10.0 mmol) is refluxed in SOCl2 (15 mL) for 2 hours, followed by solvent removal under vacuum to yield the acid chloride (4a) as a pale-yellow oil .

Key Metrics:

  • Purity: >98% (by 1H NMR) .

  • Storage: Stable at −20°C for 6 months .

Acylative Coupling of Triazole-Carbonyl to Pyrrolo[2,3-c]Pyrrole

The final coupling step involves reacting 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride (4a) with octahydropyrrolo[2,3-c]pyrrol-5-amine (6) in dichloromethane. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours . The crude product is purified via flash chromatography (dichloromethane/methanol = 20:1), yielding the target compound in 85% yield .

Optimized Parameters:

ParameterValueSource
SolventDichloromethane
BaseEt3N (2.0 equiv)
Reaction Time12 hours
Yield85%

Spectroscopic Validation:

  • 1H NMR (400 MHz, CDCl3): δ 8.92 (s, 1H, triazole-H), 7.89 (d, J = 8.1 Hz, 1H, pyridine-H), 3.75–3.68 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, N-CH3) .

  • 19F NMR: δ −63.5 (CF3) .

Comparative Analysis of Alternative Routes

Alternative methods for triazole-pyrrolo-pyrrole coupling were evaluated:

Method A: Direct alkylation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with octahydropyrrolo[2,3-c]pyrrole using DCC/DMAP.

  • Yield: 62% .

  • Issue: Epimerization at the pyrrolidine stereocenter .

Method B: Enzymatic acyl transfer using lipase CAL-B.

  • Yield: 55% .

  • Advantage: Improved stereoretention .

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation: Metal-free denitrogenative transformations (as in ) improved regioselectivity to >95% compared to Cu-catalyzed methods (80–85%) .

  • Purification: Gradient elution (petroleum ether → ethyl acetate) resolved co-eluting byproducts .

  • Scale-Up: Continuous flow chemistry reduced reaction times by 40% for Steps 1 and 4 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) facilitates nucleophilic aromatic substitution. For example, the 3-position of the pyridine undergoes substitution with amines or alkoxides under mild conditions .

Reaction Type Conditions Product Yield
AminationNH₃/EtOH, 60°C, 12 h3-Amino-5-(trifluoromethyl)pyridine derivative78%
MethoxylationNaOMe/DMF, 80°C, 6 h3-Methoxy-5-(trifluoromethyl)pyridine analog65%

Triazole Ring Functionalization

The 1-methyl-1H-1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-mediated cross-couplings. For instance, the triazole’s 4-position reacts with arylboronic acids via Suzuki-Miyaura coupling :

Reagent Catalyst Conditions Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O90°C, 24 hBiaryl derivative for kinase inhibition
4-BromobenzaldehydeCuI, Et₃N, DMF120°C, 8 hAldehyde-functionalized triazole

Pyrrolopyrrole Core Reactivity

The octahydropyrrolo[2,3-c]pyrrole system undergoes ring-opening and alkylation. The tertiary amine in the bicyclic structure reacts with electrophiles like alkyl halides or acyl chlorides :

Electrophile Solvent Product Selectivity
Acetyl chlorideCH₂Cl₂, 0°C → rtN-Acetyl-pyrrolopyrrole derivative>90%
Benzyl bromideTHF, NaH, 60°CN-Benzylated analog82%

Oxidation:

The trifluoromethylpyridine group resists oxidation, but the pyrrolopyrrole’s tertiary amine is oxidized to an N-oxide using m-CPBA:

Compound+m-CPBACHCl3,0°CN-Oxide(55% yield)\text{Compound} + m\text{-CPBA} \xrightarrow{\text{CHCl}_3, \, 0°C} \text{N-Oxide} \quad (55\% \text{ yield})

Reduction:

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring’s unsaturated bonds, yielding a tetrahydrotriazole derivative :

Compound+H2Pd/C, EtOHTetrahydrotriazole(68% yield)\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Tetrahydrotriazole} \quad (68\% \text{ yield})

Carbamoylation and Acylation

The secondary amine in the pyrrolopyrrole core reacts with carbamoyl chlorides or anhydrides. For example, hexafluoroisopropyl carbamate formation enhances solubility for pharmacological studies :

Reagent Base Product Application
Hexafluoroisopropyl chloroformateEt₃N, CH₂Cl₂HFIP-carbamate derivativeBioactivity optimization
Acetic anhydridePyridine, rtAcetylated analogMetabolic stability testing

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For example, heating with thiourea in DMF yields thiazolo[5,4-b]pyridine derivatives via intramolecular cyclization :

Compound+ThioureaDMF, 120°CThiazolo-pyridine(72% yield)\text{Compound} + \text{Thiourea} \xrightarrow{\text{DMF, 120°C}} \text{Thiazolo-pyridine} \quad (72\% \text{ yield})

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH 2–4) : The triazole ring remains stable, but the pyrrolopyrrole’s amine undergoes protonation, altering solubility.

  • Basic Conditions (pH 10–12) : Hydrolysis of the triazole’s carbonyl group occurs slowly, forming a carboxylic acid derivative .

Scientific Research Applications

Anticancer Activity

The triazole moiety is well-known for its biological activity. Recent studies have demonstrated that compounds containing triazole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The incorporation of the octahydropyrrolo structure may enhance the bioactivity and selectivity of the compound against cancer cells.

Antifungal Properties

Triazole derivatives are also recognized for their antifungal activities. Research indicates that compounds with triazole cores can effectively inhibit fungal growth, making them valuable in treating fungal infections . The presence of the trifluoromethyl group may further enhance the lipophilicity and biological activity of the compound.

Pesticidal Applications

Compounds similar to 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine have been explored for their potential as pesticides. The incorporation of triazole and pyridine rings is known to impart herbicidal and insecticidal properties . This compound could be developed into a novel agrochemical agent that targets specific pests while minimizing environmental impact.

Synthesis of Functional Materials

The unique structural characteristics of this compound make it suitable for applications in materials science. For example, the triazole ring can act as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Research has highlighted that triazole-containing polymers exhibit improved stability and reactivity, which can be harnessed in creating advanced materials for various applications .

Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityTriazole derivatives showed significant cytotoxicity against multiple cancer cell lines
Antifungal PropertiesCompounds with triazole cores demonstrated effective inhibition of fungal growth
Pesticidal ApplicationsTriazole-pyridine derivatives exhibited herbicidal and insecticidal properties
Materials ScienceTriazole-containing polymers showed enhanced stability and mechanical properties

Mechanism of Action

The compound's mechanism of action is dictated by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 1-methyl-1H-1,2,3-triazole moiety facilitates strong binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group contributes to the compound's stability and enhances its lipophilicity, aiding in membrane permeability and bioavailability. These interactions trigger signaling pathways or inhibit enzymatic functions, leading to the compound's biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine + bicyclic amine Trifluoromethyl, triazole-carbonyl ~435.4 (estimated) High polarity, rigid backbone
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)...} (Compound 12, ) Pyridine + triazole Chlorophenyl, methoxyphenyl, triazole ~850.0 (estimated) Bulky substituents, low solubility
N-methylfulleropyrrolidine () Fullerene + pyrrolidine Fullerene cage, pyrrolidine ~720.0 High electron affinity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole Trifluoromethyl, chlorophenylsulfanyl ~338.8 Moderate lipophilicity

Electronic and Physicochemical Properties

  • Trifluoromethyl Group : The target compound’s CF₃ group confers strong electron-withdrawing effects, comparable to pyrazole-based analogues (). This group reduces basicity and enhances metabolic stability compared to methoxy- or chloro-substituted compounds ().
  • Bicyclic Amine vs. Fullerene Systems : The octahydropyrrolo[2,3-c]pyrrolidine provides a rigid, hydrophilic scaffold distinct from fullerene-based pyrrolidines (), which exhibit superior electron-accepting capacity but lower solubility .
  • Triazole-Carbonyl Linkage : The 1,2,3-triazole carbonyl in the target compound may enhance binding affinity through dipole interactions, unlike the sulfanyl or fullerene groups in analogues ().

Biological Activity

The compound 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Triazoles and their derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inhibitory effects on tumor cell proliferation.
  • Anti-inflammatory : Reduction of inflammation in various models.
  • Antiviral : Activity against several viral pathogens.

The specific compound under discussion is hypothesized to exhibit similar properties due to its structural characteristics.

The biological activity of triazole-containing compounds often involves:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Disruption of Cell Signaling Pathways : They may interfere with pathways that regulate cell growth and apoptosis.
  • Interaction with Microtubules : Some triazoles prevent the polymerization of tubulin, which is essential for mitosis in cancer cells.

Case Studies

  • Anticancer Activity
    • A study demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to the one showed IC50 values in the nanomolar range against breast cancer cells (MCF-7) and other tumor lines, indicating potent antiproliferative effects .
  • Antimicrobial Activity
    • Research has shown that triazole derivatives possess significant antimicrobial properties. The compound's structure suggests potential efficacy against resistant bacterial strains, which is critical given the rise of antibiotic resistance .
  • Anti-inflammatory Effects
    • Triazoles have been studied for their ability to modulate inflammatory responses. Specific derivatives have shown promise in reducing pro-inflammatory cytokine levels in vitro .

Data Tables

Activity TypeExample CompoundsIC50 (µM)Reference
AnticancerTriazole derivative X0.046
AntimicrobialTriazole derivative Y0.56
Anti-inflammatoryTriazole derivative Z0.12

Q & A

Q. Purity Validation :

  • HPLC-UV/HRMS : To confirm >95% purity and molecular weight.
  • NMR (¹H/¹³C/¹⁹F) : To verify structural integrity, with attention to trifluoromethyl singlet peaks (~δ -60 ppm in ¹⁹F NMR) and pyrrolidine ring proton splitting patterns .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. Use SHELXL for refinement, especially for resolving disorder in the octahydropyrrolo[2,3-c]pyrrole ring .
  • DFT calculations : Cross-validate experimental bond lengths and angles with computational models (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • VT-NMR : To study dynamic behavior (e.g., ring puckering in the pyrrolidine moiety) by analyzing temperature-dependent splitting .

Advanced: How can conflicting crystallographic data (e.g., disorder in the triazole ring) be resolved during refinement?

  • SHELXL constraints : Apply "ISOR" and "DELU" commands to restrict anisotropic displacement parameters for disordered atoms .
  • Twinned data handling : Use the TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning .
  • Cross-validation : Compare with analogous structures (e.g., 1-methyl-3-trifluoromethylpyrazole derivatives) to identify typical bond length ranges .

Advanced: What experimental design strategies are recommended for assessing in vitro biological activity?

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 μM) to account for the high lipophilicity of the trifluoromethyl group .
  • Control groups : Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1% v/v).
  • Replicates : Follow a split-plot design (as in agricultural studies ) with triplicate technical and biological replicates to minimize batch effects.

Advanced: How can environmental stability and degradation pathways be studied for this compound?

  • Hydrolysis studies : Incubate in buffers (pH 2–12) at 37°C, monitoring degradation via LC-MS. The trifluoromethyl group is stable under acidic conditions but may hydrolyze in strong bases .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to assess photodegradation products, focusing on cleavage of the triazole-pyrrolidine bond .
  • QSPR modeling : Predict half-lives using software like ACD/Labs Percepta, leveraging logP and H-bond acceptor counts .

Advanced: What computational methods are suitable for predicting binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina with flexible side chains in the active site. The triazole carbonyl group often forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the protein-ligand complex, paying attention to pyrrolidine ring conformational changes .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities, correcting for entropy loss from the rigid trifluoromethylpyridine moiety .

Advanced: How can synthetic yields be optimized for large-scale preparation (>10 g)?

  • Microwave-assisted synthesis : Reduce reaction times for amide coupling steps (e.g., 80°C, 30 min vs. 24 h conventional heating) .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., trifluoromethyl group introduction) to improve safety and reproducibility .
  • DoE (Design of Experiments) : Use response surface methodology to optimize solvent ratios, catalyst loading, and temperature .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

  • Solvent effects : Re-run docking with explicit solvent models (e.g., TIP3P water) to account for desolvation penalties .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended targets .
  • Conformational sampling : Perform metadynamics simulations to explore alternative binding poses not captured in static docking .

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